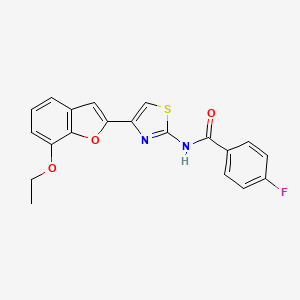

![molecular formula C20H24N2O3S B2527382 N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 312287-04-0](/img/structure/B2527382.png)

N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, which are involved in a range of physiological processes . These compounds have also been evaluated for their antimicrobial properties and potential use in treating conditions such as glaucoma and myocardial infarction .

Synthesis Analysis

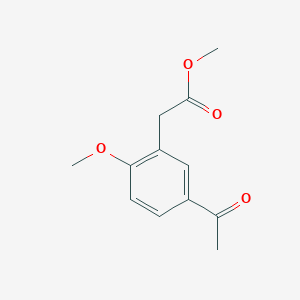

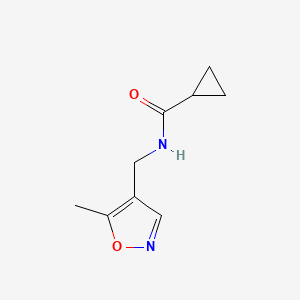

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds through various chemical reactions. For instance, the synthesis of N-(dimethylphenyl substituted)-N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives was achieved by reacting 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media, followed by alkylation with electrophiles . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved structural characterization and the formation of molecular chains through π–π interactions and hydrogen bonding .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of these compounds often reveals interesting features such as π–π interactions and hydrogen bonding, which contribute to their stability and biological activity . For example, the structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays twisted N-phenyl rings with respect to the benzene ring of the phenylsulfonamide group, forming dimers via N-H...O hydrogen bonds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions, including condensation with electrophilic compounds, as seen in the ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium . These reactions can lead to the formation of carbinols, imines, amides, and acids, which can be further transformed into other compounds such as sultones, ketones, oximes, and phenylhydrazones . The flexibility in chemical reactions allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and the nature of the substituents on the benzene ring. These properties determine their solubility, stability, and reactivity, which are crucial for their biological activity and potential therapeutic applications. For example, the incorporation of flexible triazole moieties into benzenesulfonamide compounds has been shown to result in highly effective carbonic anhydrase inhibitors, with some compounds demonstrating significant intraocular pressure lowering activity in an animal model of glaucoma .

Aplicaciones Científicas De Investigación

Phospholipase A2 Inhibitors : One study focused on substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds, including N-(phenylalkyl)piperidine derivatives, showed significant inhibition and were linked to the reduction of myocardial infarction size in rats (Oinuma et al., 1991).

HIV-1 Infection Prevention : Research indicated that methylbenzenesulfonamide derivatives, including those with a piperidine moiety, might have applications in targeting preparations to prevent human HIV-1 infection (Cheng De-ju, 2015).

Carbonic Anhydrase Inhibitors : Several studies have explored benzenesulfonamides incorporating triazine moieties as inhibitors of human carbonic anhydrase isoforms, which are relevant in diseases such as glaucoma, epilepsy, obesity, and cancer (Nabih Lolak et al., 2019).

Antihypertensive Agents : Sulfonamide derivatives, including those with a piperidine component, have been investigated for their diuretic and antihypertensive properties (Klioze & Novick, 1978).

Anticonvulsant Action : Benzenesulfonamide derivatives have been reported to show effective seizure protection in animal models, suggesting their potential application in anticonvulsant therapy (C. B. Mishra et al., 2017).

Cholinesterase Inhibitors : Some studies have synthesized and evaluated benzenesulfonamides bearing the piperidine nucleus for their activity against cholinesterase, an enzyme important in neurodegenerative diseases (H. Khalid, 2012).

Mecanismo De Acción

Target of Action

N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide is a piperidine derivative . Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological applications . For instance, some 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives have been found to have various pharmacological applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Piperidine derivatives have been found to have various pharmacological applications .

Propiedades

IUPAC Name |

N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-16-6-12-19(13-7-16)26(24,25)21(2)18-10-8-17(9-11-18)20(23)22-14-4-3-5-15-22/h6-13H,3-5,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXHHXNVOCAWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)